molecular formula C17H14N2O2S B2950539 N-[3-(benzyloxy)pyridin-2-yl]thiophene-2-carboxamide CAS No. 497061-16-2

N-[3-(benzyloxy)pyridin-2-yl]thiophene-2-carboxamide

Cat. No.: B2950539
CAS No.: 497061-16-2
M. Wt: 310.37
InChI Key: HWXPBPBIFDNFIH-UHFFFAOYSA-N
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Description

N-[3-(benzyloxy)pyridin-2-yl]thiophene-2-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a benzyloxy group at the 3-position and a thiophene-2-carboxamide moiety

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitcollagen prolyl-4-hydroxylase , a key enzyme involved in the formation of stable collagen molecules.

Mode of Action

hydrogen bonding and π-π stacking interactions . This interaction could potentially inhibit the enzyme’s activity, leading to a decrease in the formation of stable collagen molecules .

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase can affect the collagen biosynthesis pathway . This enzyme catalyzes the formation of 4-hydroxyproline, a critical amino acid in collagen. Inhibition of this enzyme can lead to the production of unstable collagen molecules, affecting the integrity of various tissues in the body .

Pharmacokinetics

The bioavailability of this compound could be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The inhibition of collagen prolyl-4-hydroxylase by N-[3-(benzyloxy)pyridin-2-yl]thiophene-2-carboxamide could lead to a decrease in the formation of stable collagen molecules. This could potentially affect the integrity of various tissues in the body, including the skin, blood vessels, and connective tissues .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with the target enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzyloxy)pyridin-2-yl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzyloxy Pyridine Intermediate: The starting material, 3-hydroxypyridine, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)pyridine.

    Coupling with Thiophene-2-carboxylic Acid: The intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the desired carboxamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzyloxy)pyridin-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene-2-carboxamide reduced to thiophene-2-amine.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-[3-(benzyloxy)pyridin-2-yl]thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)thiophene-2-carboxamide: Lacks the benzyloxy group, resulting in different binding properties.

    N-(3-(methoxy)pyridin-2-yl)thiophene-2-carboxamide: The methoxy group provides different electronic effects compared to the benzyloxy group.

Uniqueness

N-[3-(benzyloxy)pyridin-2-yl]thiophene-2-carboxamide is unique due to the presence of the benzyloxy group, which enhances its binding affinity and electronic properties, making it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-(3-phenylmethoxypyridin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-17(15-9-5-11-22-15)19-16-14(8-4-10-18-16)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXPBPBIFDNFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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